

# 1-Propylazetidin-3-ol CAS number 1340301-52-1

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## Compound of Interest

Compound Name: **1-Propylazetidin-3-ol**

Cat. No.: **B1524022**

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An In-Depth Technical Guide to **1-Propylazetidin-3-ol** (CAS 1340301-52-1): Synthesis, Properties, and Applications in Modern Drug Discovery

## Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structural motif in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common saturated rings like pyrrolidine and piperidine, enabling the exploration of novel chemical space.<sup>[1][2]</sup> Within this class, **1-Propylazetidin-3-ol** stands out as a versatile building block for synthetic chemists. This guide provides a comprehensive technical overview of **1-Propylazetidin-3-ol** (CAS: 1340301-52-1), detailing its physicochemical properties, synthetic routes, chemical reactivity, and strategic applications in the field of drug discovery and development. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their programs.

## Physicochemical Properties and Specifications

**1-Propylazetidin-3-ol** is a key intermediate whose properties dictate its handling, reactivity, and incorporation into larger molecules.<sup>[3]</sup> The N-propyl group provides a balance of lipophilicity and metabolic stability, while the C-3 hydroxyl group serves as a crucial handle for subsequent chemical modifications.

Table 1: Core Properties of **1-Propylazetidin-3-ol**

Property	Value	Reference
CAS Number	1340301-52-1	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	<a href="#">[4]</a>
Molecular Weight	115.17 g/mol	<a href="#">[4]</a>
Purity	Typically ≥97%	<a href="#">[6]</a>
Appearance	Varies; often supplied as an oil or solid	N/A
Storage Conditions	2-8°C, under inert atmosphere	<a href="#">[3]</a> <a href="#">[4]</a>
SMILES	CCCN1CC(C1)O	<a href="#">[7]</a>
InChI Key	UELHSANKOLQHTB-UHFFFAOYSA-N	<a href="#">[7]</a>

## Predicted Spectroscopic Data

While a publicly available, fully assigned spectrum for this specific molecule is not readily found, its <sup>1</sup>H and <sup>13</sup>C NMR spectra can be reliably predicted based on its structure and data from analogous compounds.[\[8\]](#)[\[9\]](#)

- <sup>1</sup>H NMR: The spectrum is expected to show a triplet for the terminal methyl group of the propyl chain, multiplets for the two methylene groups of the propyl chain, distinct signals for the non-equivalent protons on the azetidine ring (at C2 and C4), a multiplet for the proton at C3 bearing the hydroxyl group, and a broad singlet for the hydroxyl proton.
- <sup>13</sup>C NMR: The spectrum will feature six distinct carbon signals corresponding to the three carbons of the propyl group and the three carbons of the azetidine ring. The carbon bearing the hydroxyl group (C3) would appear in the 55-65 ppm range, while the carbons adjacent to the nitrogen (C2 and C4) would be further downfield.

## Synthesis Strategies for 1-Propylazetidin-3-ol

The synthesis of strained four-membered rings like azetidines presents a unique chemical challenge.[\[1\]](#) The most common and industrially scalable approach for N-substituted 3-

hydroxyazetidines involves a two-step process starting from epichlorohydrin and a primary amine. This method circumvents the use of expensive or hazardous reagents and offers high yields.[10][11]

## Proposed Synthetic Protocol: The Epichlorohydrin Route

This pathway involves the initial ring-opening of epichlorohydrin with n-propylamine, followed by a base-mediated intramolecular cyclization to form the azetidine ring. The causality behind this choice is its efficiency and the use of readily available starting materials.

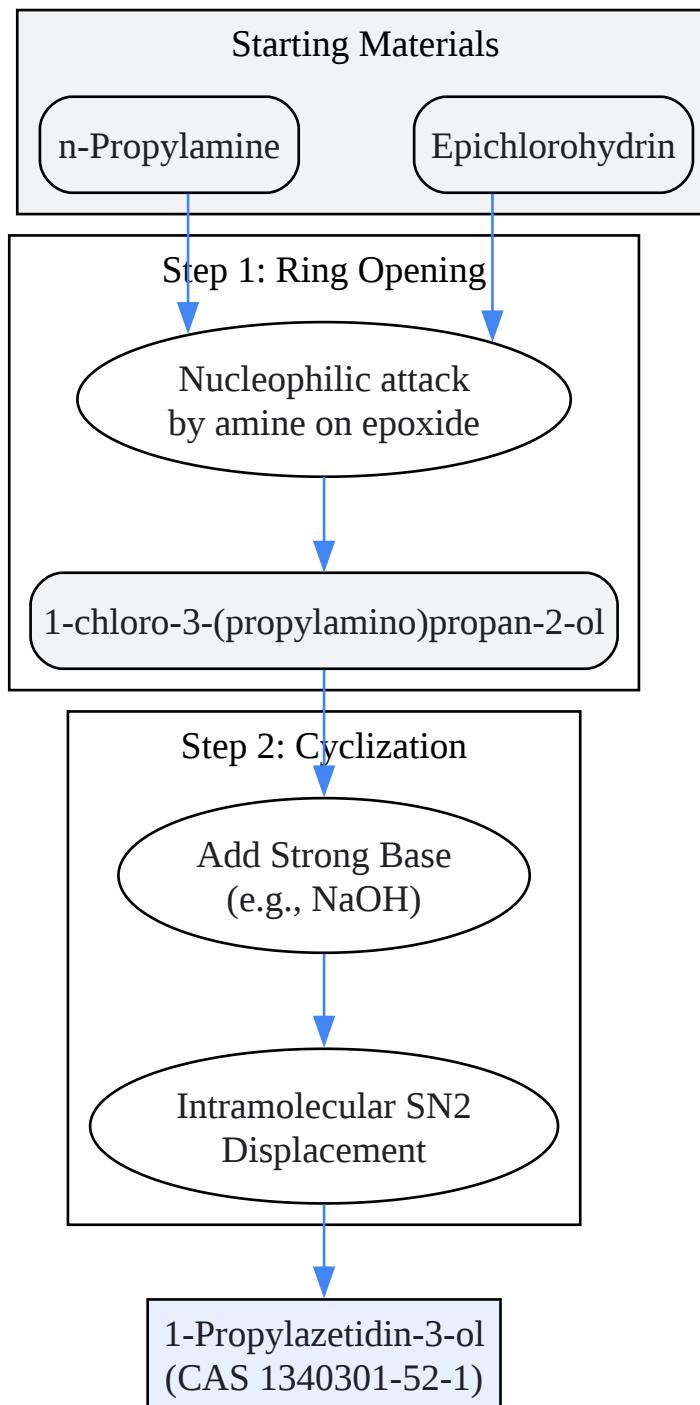
### Step 1: Synthesis of 1-chloro-3-(propylamino)propan-2-ol

- To a stirred solution of n-propylamine in a suitable solvent (e.g., water or methanol) at 0-5°C, slowly add one equivalent of epichlorohydrin.
- Maintain the reaction at a low temperature to control the exotherm and prevent side reactions.
- Allow the reaction to stir for 12-24 hours until completion, monitored by TLC or LC-MS.
- Upon completion, the solvent is removed under reduced pressure to yield the crude amino alcohol intermediate.

### Step 2: Intramolecular Cyclization

- Dissolve the crude 1-chloro-3-(propylamino)propan-2-ol in a suitable solvent such as isopropanol or toluene.
- Add a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution. The base deprotonates the hydroxyl group, which then acts as a nucleophile.
- Heat the reaction mixture to reflux. The intramolecular SN2 reaction occurs as the alkoxide displaces the chloride ion, forming the azetidine ring.
- After the reaction is complete (typically 4-8 hours), cool the mixture and filter to remove the inorganic salts.

- The filtrate is concentrated, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure **1-Propylazetidin-3-ol**.



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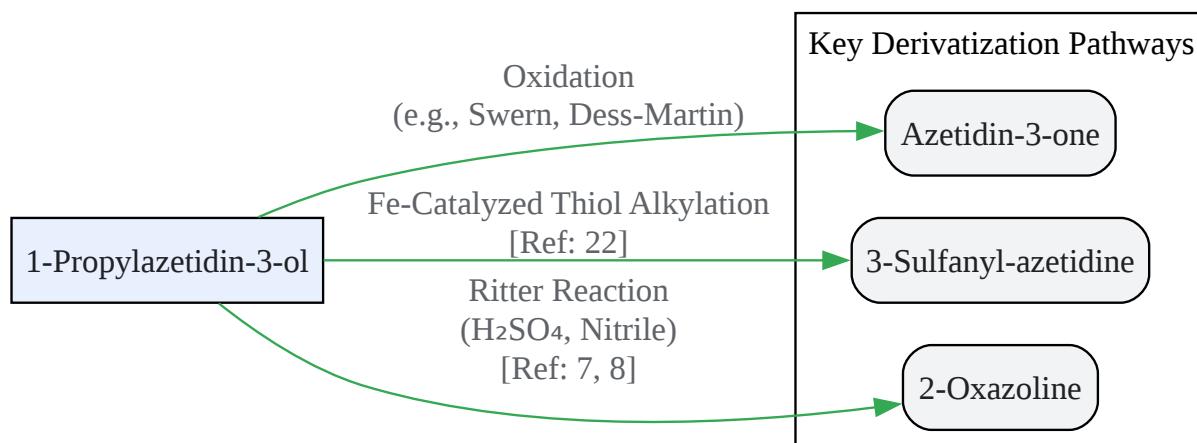
Caption: Proposed synthesis workflow for **1-Propylazetidin-3-ol**.

# Chemical Reactivity and Derivatization

The synthetic utility of **1-Propylazetidin-3-ol** is rooted in its dual reactivity: the nucleophilic nitrogen atom (though sterically hindered) and the versatile hydroxyl group at the C-3 position. The ring strain also makes it susceptible to ring-opening reactions under certain conditions.[\[2\]](#)

## Key Transformations

- Reactions at the Hydroxyl Group: The secondary alcohol is a prime site for functionalization. It can be readily acylated to form esters, alkylated to form ethers, or oxidized to the corresponding azetidin-3-one.[\[12\]](#) These transformations are fundamental for attaching the azetidine core to other parts of a target molecule.
- Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) and subsequently displaced by various nucleophiles. A notable example is the iron-catalyzed alkylation of thiols to produce 3-sulfanyl azetidines, which are valuable motifs for drug design.[\[13\]](#)
- Ritter-Initiated Rearrangement: In the presence of a strong acid and a nitrile, 3-hydroxyazetidines can undergo a fascinating cascade rearrangement to yield highly substituted 2-oxazolines.[\[14\]](#) This reaction provides a pathway to a different class of heterocycles from the same starting material.



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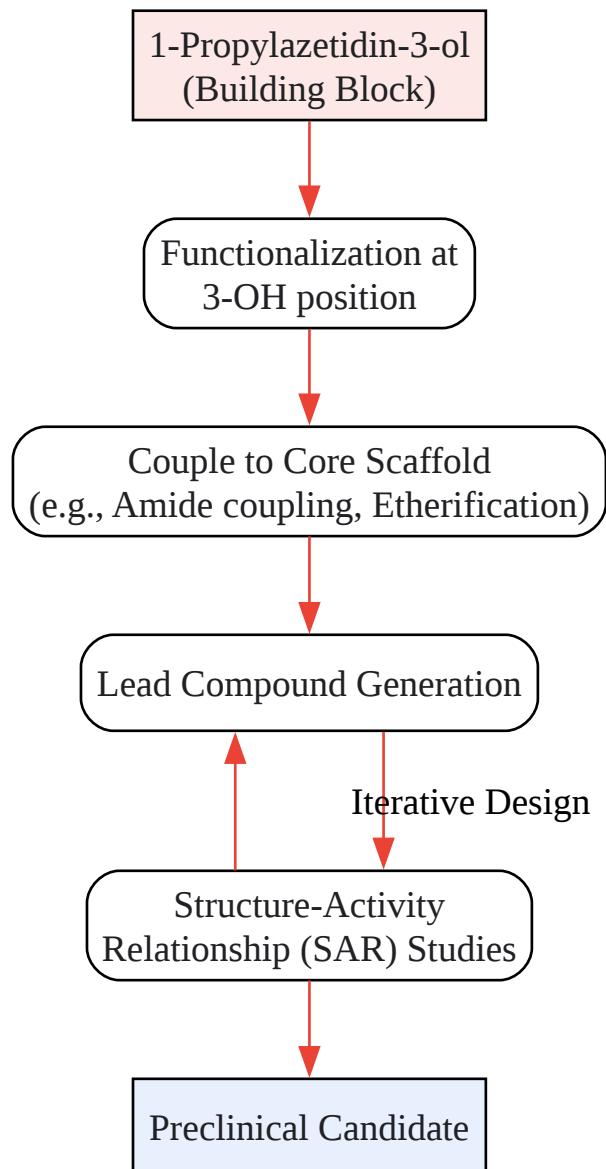
Caption: Key reactivity pathways of the **1-Propylazetidin-3-ol** core.

## Applications in Drug Discovery and Medicinal Chemistry

The incorporation of small, strained rings like azetidine is a validated strategy in drug design to improve physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability, while also providing a defined vector out of a central scaffold.<sup>[15]</sup> **1-Propylazetidin-3-ol** is particularly valuable as a building block in the synthesis of active pharmaceutical ingredients (APIs), especially for creating drugs aimed at neurological and cardiovascular conditions.<sup>[3]</sup>

The causality for its utility lies in its structure:

- **Vector for Exploration:** The 3-hydroxyl group provides a reliable attachment point for linking the azetidine to a larger molecule or for introducing new functional groups.
- **Modulation of Properties:** The N-propyl group contributes to the molecule's lipophilicity, which can be critical for membrane permeability and target engagement.
- **Structural Rigidity:** The rigid azetidine ring can lock a substituent in a specific spatial orientation, which can be crucial for optimizing binding to a biological target.



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Caption: Workflow for incorporating the building block in drug discovery.

## Safety and Handling

As with any laboratory chemical, proper handling of **1-Propylazetidin-3-ol** is essential. It is intended for research and development use only.<sup>[4]</sup> Safety data indicates that the compound is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.<sup>[5][7]</sup>

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Prevent contact with skin and eyes.[16]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[3][4] Store away from strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

## Conclusion

**1-Propylazetidin-3-ol** (CAS 1340301-52-1) is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined structure, accessible synthesis, and versatile reactivity at the C-3 hydroxyl position make it an exceptionally valuable building block for constructing complex molecular architectures. Its application in drug discovery programs, particularly in neurology and cardiology, underscores its importance. By understanding its properties, synthesis, and reactivity, researchers can effectively harness the potential of this strained heterocyclic scaffold to accelerate the development of novel therapeutics.

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